2,3-Oxiranedicarboxylic acid, 2-methyl-, dimethyl ester,(2R,3R)-rel-
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Overview
Description
2,3-Oxiranedicarboxylic acid, 2-methyl-, dimethyl ester,(2R,3R)-rel- is a chiral epoxide derivative Epoxides are three-membered cyclic ethers known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Oxiranedicarboxylic acid, 2-methyl-, dimethyl ester,(2R,3R)-rel- typically involves the epoxidation of a suitable precursor. One common method is the reaction of a dicarboxylic acid derivative with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less sterically hindered carbon of the epoxide ring.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study enzyme-catalyzed reactions involving epoxides and their corresponding diols.
Medicine
Industry
Used in the production of polymers and resins, where its reactivity can be harnessed to create cross-linked materials with desirable properties.
Mechanism of Action
The compound exerts its effects primarily through its reactive epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by enzymes or occur under chemical conditions, targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Epoxybutane: A simpler epoxide with similar reactivity but lacking the carboxylic ester groups.
2,3-Epoxypropyl acetate: Another epoxide with an ester group, but with different steric and electronic properties.
Properties
IUPAC Name |
dimethyl (2R,3R)-2-methyloxirane-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-7(6(9)11-3)4(12-7)5(8)10-2/h4H,1-3H3/t4-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJAJAOTVFAFBN-MHTLYPKNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H](O1)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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